(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
This compound features a methanone core bridging a 2,5-dichlorothiophene moiety and a piperazine-linked 6-nitrobenzo[d]thiazole group.
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O3S2/c17-13-8-10(14(18)27-13)15(23)20-3-5-21(6-4-20)16-19-11-2-1-9(22(24)25)7-12(11)26-16/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFBAJNFPDPKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
This compound features a complex structure consisting of a thiophene ring, a piperazine moiety, and a nitrobenzo[d]thiazole group. The presence of chlorine and nitro substituents enhances its electronic properties, potentially influencing its biological interactions.
Key Structural Features:
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H10Cl2N4O2S |
| Molecular Weight | 359.22 g/mol |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing thiophene and thiazole rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response. This is particularly relevant in the context of chronic inflammatory diseases, where such compounds could potentially reduce inflammation through inhibition of pro-inflammatory cytokines .
Anticancer Properties
Preliminary studies suggest that this compound could act as an anticancer agent. Its mechanism may involve the induction of apoptosis and cell cycle arrest in tumor cells. Notably, compounds with similar structures have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for tumor proliferation .
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of thiophene and thiazole demonstrated significant antibacterial activity. The compound was tested against clinical isolates of E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) in the range of 10–50 µg/mL .
Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound exhibited a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate immune responses effectively .
Study 3: Anticancer Activity
In vitro studies using human cancer cell lines revealed that the compound inhibited cell proliferation significantly at concentrations as low as 5 µM. Further investigation into its mechanism indicated that it induced apoptosis through caspase activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
a. Heterocyclic Core Comparison
- Target Compound : Combines a dichlorothiophene (electron-deficient) with a nitrobenzothiazole-piperazine system.
- Compound 13a–13d () : Contain a 1,3,4-thiadiazole core linked to nitro-substituted pyrazoles. Unlike the target, these lack a piperazine bridge but share nitro groups that enhance electrophilicity .
- Compound (I) () : Features a benzothiazole-pyrazoline hybrid. The absence of chlorine substituents and the presence of a methoxy group alter electronic properties compared to the target compound .
Key Differences :
- Electron-Withdrawing Groups : The target’s dichlorothiophene and nitrobenzothiazole create a more electron-deficient system than the methoxy-substituted analogs in .
- Piperazine Linker : Unique to the target, this moiety may enhance solubility and receptor interaction compared to thiadiazole or pyrazoline derivatives .
Observations :
- The target’s synthesis likely involves multi-step coupling due to its complex structure, whereas simpler heterocycles (e.g., 13a–13d) form via one-pot reactions .
- Use of sulfur () or triethylamine () highlights divergent strategies for cyclization or deprotonation.
Physicochemical and Bioactivity Implications
- Lipophilicity : The dichlorothiophene in the target increases lipophilicity (ClogP ~3.5 estimated) compared to methoxy- or methyl-substituted analogs (e.g., , ClogP ~2.8).
- Reactivity : Nitro groups in both the target and 13a–13d may facilitate nucleophilic aromatic substitution, but steric hindrance from the piperazine in the target could slow such reactions .
- Similarity Coefficients : Using Tanimoto coefficients (), the target shares ~40–50% structural similarity with benzothiazole-pyrazoline derivatives (e.g., ) due to overlapping aromatic systems, but lower similarity (~30%) with thiadiazoles () due to divergent core structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
